molecular formula C10H13BrN2O B1279185 5-Bromo-2-(piperidin-4-yloxy)pyridine CAS No. 194668-50-3

5-Bromo-2-(piperidin-4-yloxy)pyridine

Cat. No.: B1279185
CAS No.: 194668-50-3
M. Wt: 257.13 g/mol
InChI Key: KJUHOECMLFFCCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(piperidin-4-yloxy)pyridine, also known as 5-Bromo-2-Pyridine, is a heterocyclic compound with a pyridine ring and a bromine atom. It is a versatile compound that has been used in a variety of scientific and industrial applications, including organic synthesis, pharmaceuticals, and biochemistry.

Scientific Research Applications

Synthesis and Structural Analysis

The compound 5-Bromo-2-(piperidin-4-yloxy)pyridine and its derivatives are prominently used in the field of synthetic chemistry. For instance, compounds structurally similar to this compound, like 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide, have been synthesized and analyzed for their crystal structures, revealing details about their molecular interactions and potential biological activities (Li et al., 2015).

Synthesis of Key Intermediates

The derivatives of this compound have been reported as key intermediates in the synthesis of potent inhibitors. For instance, a practical synthesis of a related compound, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, described its role as a critical intermediate in the development of new classes of deoxycytidine kinase inhibitors (Haiming Zhang et al., 2009).

Exploration of Chemical Properties

The compound has also been a subject of intensive chemical studies to understand its properties. For example, the spectroscopic characterization and density functional theory (DFT) studies of 5-Bromo-2-(trifluoromethyl)pyridine provided insights into its vibrational frequencies, chemical shift values, and non-linear optical properties (H. Vural & M. Kara, 2017).

Quantum Chemical Investigations

The compound and its derivatives have been analyzed through quantum chemical and molecular dynamic simulation studies. These studies predict the inhibition efficiencies of certain piperidine derivatives, which provides valuable insights into their potential applications in areas like corrosion inhibition (S. Kaya et al., 2016).

Properties

IUPAC Name

5-bromo-2-piperidin-4-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9/h1-2,7,9,12H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUHOECMLFFCCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Prepared from 2,5-dibromopyridine and 4-hydroxypiperidine by the method of Example 10 (b).
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Synthesis routes and methods II

Procedure details

Sodium hydride (56 mg, 2.3 mmol) was added to a solution of piperidin-4-ol (214 mg, 2.11 mmol) in DMSO (8 mL). After stirring for 30 minutes, 2,5-dibromopyridine was added. After stirring for 24 hours, sodium hydride (56 mg, 2.3 mmol) was added. After stirring for another 24 hours the reaction was partitioned between ethyl acetate and water. The phases were separated and the aqueous phase was extracted with ethyl acetate. The combined organic phases were dried over MgSO4 and concentrated by rotary evaporation. The residue was purified by silica gel chromatography using gradient elution of dichloromethane, methanol, ammonium hydroxide to afford 5-bromo-2-(piperidin-4-yloxy)-pyridine (316 mg, 58%).
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